1-Iodo-4-(methylsulfonyl)benzene

Catalog No.
S1898852
CAS No.
64984-08-3
M.F
C7H7IO2S
M. Wt
282.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-(methylsulfonyl)benzene

CAS Number

64984-08-3

Product Name

1-Iodo-4-(methylsulfonyl)benzene

IUPAC Name

1-iodo-4-methylsulfonylbenzene

Molecular Formula

C7H7IO2S

Molecular Weight

282.1 g/mol

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

MPWOAZOKZVMNFK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)I

Synthesis of Methyl Sulfones

1-Iodo-4-(methylsulfonyl)benzene is characterized by its chemical structure, which includes a benzene ring with an iodine atom at the para position relative to a methylsulfonyl group. Its molecular weight is approximately 282.10 g/mol, and it has a CAS Registry Number of 64984-08-3 . The presence of both iodine and the methylsulfonyl group imparts distinct reactivity, making it valuable in synthetic chemistry.

As mentioned earlier, there is no current information available regarding a specific mechanism of action for 1-Iodo-4-(methylsulfonyl)benzene in biological systems.

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Typical of aryl halides and sulfonyl compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as:
    • 1 Iodo 4 methylsulfonyl benzene+Nu4 methylsulfonyl phenyl Nu+I\text{1 Iodo 4 methylsulfonyl benzene}+\text{Nu}\rightarrow \text{4 methylsulfonyl phenyl Nu}+\text{I}
  • Sulfoxidation: The methylsulfonyl group can be oxidized or involved in further functionalization, leading to sulfoxides or sulfones .

1-Iodo-4-(methylsulfonyl)benzene can be synthesized through several methods:

  • Direct iodination of p-toluenesulfonic acid: This method involves the electrophilic substitution of iodine into the aromatic ring.
  • Sulfonation followed by iodination: Starting from toluene, sulfonation can introduce a sulfonyl group, followed by iodination to yield the final product.
  • Organocatalytic methods: Recent advancements have introduced organocatalysts that facilitate the formation of sulfoxides from corresponding sulfides, potentially leading to this compound .

Interaction studies involving 1-Iodo-4-(methylsulfonyl)benzene focus on its reactivity with biological targets. Preliminary research suggests that its iodine substituent may facilitate interactions with biomolecules, enhancing its potential as a drug candidate. Further studies are necessary to elucidate specific interactions and mechanisms of action.

1-Iodo-4-(methylsulfonyl)benzene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Iodo-4-(phenylsulfonyl)benzene14774-79-90.97
1-Iodo-3,5-bis(methylsulfonyl)benzene849035-96-70.94
4-((4-Iodophenyl)sulfonyl)phenol7402-68-80.85
1-Iodo-4-methylbenzene624-31-70.80

These compounds exhibit varying degrees of similarity in structure and reactivity, highlighting the unique characteristics of 1-Iodo-4-(methylsulfonyl)benzene due to its specific functional groups and positions on the benzene ring.

Electrophilic Iodination of Methylsulfonylbenzene Precursors

The electrophilic iodination of aromatic compounds represents one of the most fundamental approaches for introducing iodine functionality into benzene derivatives bearing electron-withdrawing groups such as methylsulfonyl substituents. Unlike the facile halogenation reactions observed with chlorine and bromine, iodination requires the presence of oxidizing agents to generate the electrophilic iodine species necessary for aromatic substitution [1] [2] [3].

The mechanism of electrophilic iodination involves the initial formation of an electrophilic iodine cation through oxidation of molecular iodine. When nitric acid serves as the oxidizing agent, the reaction proceeds according to the equation: I₂ + HNO₃ → I⁺ + NO₂ + H₂O [3] [4]. This electrophilic iodine species then attacks the aromatic ring through the classic two-step electrophilic aromatic substitution mechanism, forming a resonance-stabilized carbocation intermediate followed by deprotonation to restore aromaticity [5] [1].

The urea-hydrogen peroxide adduct has emerged as a particularly effective oxidizing system for solvent-free iodination reactions. Research has demonstrated that this system enables efficient iodination at room temperature to 45°C with reaction times ranging from 5 to 20 hours [6]. The optimal stoichiometric ratio for maximum efficiency has been established as 1:0.5:0.6 for substrate to iodine to urea-hydrogen peroxide adduct, respectively [6]. Under these conditions, yields of 72-98% have been consistently achieved for various aromatic substrates.

Temperature optimization studies reveal that elevated temperatures between 45-90°C generally improve reaction rates and yields, though excessive heating can lead to decomposition of sensitive functional groups [6]. The methylsulfonyl group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic attack, necessitating more forcing conditions compared to electron-rich aromatics.

Silver sulfate has been investigated as an alternative activating agent for iodination reactions. The silver cation coordinates with iodine, enhancing its electrophilic character and facilitating aromatic substitution [7]. However, this approach typically requires higher temperatures (80-120°C) and longer reaction times (12-24 hours) compared to the urea-hydrogen peroxide system, with yields ranging from 60-85% [7].

Nucleophilic Sulfonation of Iodobenzene Derivatives

The nucleophilic approach to synthesizing 1-iodo-4-(methylsulfonyl)benzene involves the reaction of iodobenzene derivatives with methylsulfonyl nucleophiles. This strategy represents a complementary synthetic pathway that can offer advantages in terms of regioselectivity and functional group tolerance [8].

The nucleophilic sulfonation mechanism typically proceeds through the formation of sodium methylsulfinate as the active nucleophilic species. This intermediate is generated in situ from methylsulfonyl chloride and sodium sulfite under basic aqueous conditions [9]. The resulting sulfinate anion then participates in nucleophilic aromatic substitution reactions with appropriately activated iodobenzene derivatives.

The reaction conditions for nucleophilic sulfonation require careful optimization to achieve high yields and selectivity. Temperature control is particularly critical, as excessive heating can lead to decomposition of the sulfinate nucleophile. Optimal conditions typically involve temperatures between 60-80°C with reaction times of 8-16 hours in polar protic solvents [8].

The regioselectivity of nucleophilic sulfonation is governed by the electronic properties of substituents on the iodobenzene ring. Electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, while electron-donating groups have the opposite effect. The iodine substituent itself serves as a moderate activating group through its inductive electron-withdrawing effect.

Novel Catalytic Systems for Regioselective Synthesis

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of organoiodine compounds through the development of selective coupling methodologies that enable precise control over regiochemistry and functional group compatibility [10] [11] [12]. Palladium-catalyzed systems have emerged as particularly versatile tools for constructing carbon-iodine bonds in sulfonylbenzene derivatives.

Palladium-catalyzed carbon-hydrogen iodination reactions utilizing N-iodosuccinimide as the iodine source have demonstrated exceptional regioselectivity for ortho-functionalization when directing groups are present [13]. The optimal catalyst system comprises 10 mol% palladium acetate with phosphine or N-heterocyclic carbene ligands in polar aprotic solvents at temperatures between 65-120°C [13]. Under these conditions, yields of 58-93% have been achieved with excellent regioselectivity for the desired iodinated products.

Copper-mediated coupling reactions offer an alternative approach with distinct advantages in terms of cost and functional group tolerance. The combination of copper iodide with morpholine as a ligand has proven particularly effective for iodination reactions of arylboronic acids [14]. This system operates under mild conditions (40-65°C) and achieves yields of 75-99% with high regioselectivity. The morpholine ligand serves dual roles as both a coordination partner for copper and as a base to facilitate the coupling process.

Nickel-based catalytic systems represent an emerging area of development for carbon-iodine bond formation. These systems typically operate at moderate temperatures (60-100°C) and offer good functional group tolerance, though yields are generally lower (65-80%) compared to palladium and copper systems [15]. The advantage of nickel catalysis lies in its lower cost and reduced toxicity compared to precious metal alternatives.

Ligand-free palladium systems have gained attention due to their operational simplicity and reduced catalyst preparation requirements. These systems typically require higher temperatures (90-150°C) and provide yields in the range of 60-85% [10]. While the yields may be lower than ligand-supported systems, the simplified reaction setup and reduced cost make them attractive for large-scale applications.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic synthesis reactions through efficient heating and activation of polar molecules [16]. The application of microwave technology to the synthesis of 1-iodo-4-(methylsulfonyl)benzene offers significant advantages in terms of reaction time reduction and energy efficiency.

Microwave-assisted electrophilic iodination reactions typically employ similar reagent combinations to conventional heating methods but achieve dramatically reduced reaction times. Standard iodination reactions that require 12-24 hours under conventional heating can be completed in 0.5-2 hours under microwave irradiation at temperatures of 150-180°C [16]. This acceleration results from the direct heating of polar reactants and intermediates, leading to more efficient energy transfer and faster reaction kinetics.

The optimization of microwave-assisted synthesis requires careful attention to power settings, temperature control, and pressure management. Sealed vessel reactions under microwave irradiation can generate significant internal pressures, necessitating the use of appropriate pressure-rated reaction vessels. Power settings typically range from 100-300 watts, with temperature ramping profiles designed to minimize thermal gradients and ensure uniform heating.

Yields under microwave conditions are generally comparable to or higher than conventional heating methods, with typical ranges of 80-96% for well-optimized systems [16]. The improved yields often result from reduced side reactions and decomposition pathways due to the shorter reaction times and more controlled heating profiles.

Functional group compatibility under microwave conditions is generally excellent, though certain thermally labile groups may require modified protocols or lower power settings. The methylsulfonyl group is particularly well-suited to microwave conditions due to its thermal stability and polar character, which facilitates efficient microwave absorption.

Green Chemistry Approaches

Solvent-Free Reaction Conditions

The development of solvent-free synthetic methodologies represents a crucial advancement in sustainable chemistry, addressing environmental concerns while often improving reaction efficiency and simplifying purification procedures [17] [6]. Solvent-free approaches to the synthesis of 1-iodo-4-(methylsulfonyl)benzene have demonstrated exceptional promise in terms of both environmental impact and synthetic utility.

Mechanochemical synthesis using ball milling techniques has emerged as a particularly effective solvent-free methodology [18] [19] [20]. This approach involves the physical grinding of reactants in a ball mill apparatus, typically using stainless steel balls in sealed containers at frequencies of 25-30 Hz. The mechanical energy input facilitates bond breaking and formation processes that would normally require thermal activation in solution.

Ball milling reactions for aromatic iodination typically require 2-6 hours at room temperature, representing a significant energy savings compared to thermal heating methods [20]. The absence of organic solvents eliminates safety hazards associated with volatile compounds and simplifies product isolation procedures. Yields from mechanochemical synthesis are generally competitive with solution-phase methods, ranging from 70-94% for optimized systems.

The optimization of mechanochemical conditions requires careful attention to ball size, milling frequency, and reaction vessel material. Stainless steel balls with diameters of 5-10 mm are typically employed, with the number of balls optimized based on the scale of the reaction. Higher milling frequencies generally accelerate reactions but may lead to increased wear of equipment and potential contamination from metal particles.

Liquid-assisted grinding represents a hybrid approach that incorporates small amounts of liquid additives to facilitate mechanochemical processes without using bulk solvents [21]. These additives, typically present at 0.1-0.5 molar equivalents relative to the limiting reagent, can dramatically improve reaction efficiency and selectivity. Common liquid assistants include alcohols, acids, and ionic liquids.

Biocatalytic Transformation Pathways

Biocatalytic approaches to the synthesis of organoiodine compounds represent an emerging frontier in green chemistry, offering exceptional selectivity and mild reaction conditions [22]. While direct enzymatic iodination of aromatic compounds remains challenging, indirect biocatalytic pathways have shown promise for constructing complex molecular architectures containing both iodine and sulfonyl functionalities.

Enzymatic systems for aromatic functionalization typically employ peroxidases, haloperoxidases, or cytochrome P450 enzymes as catalysts [22]. These enzymes operate under mild aqueous conditions (25-37°C, pH 6-8) and demonstrate exceptional selectivity for specific substitution patterns. The challenge in applying these systems to iodination reactions lies in the poor water solubility of typical aromatic substrates and the sensitivity of iodine-containing reagents to enzymatic reduction.

Recent advances in protein engineering have enabled the development of modified enzymes with enhanced stability and altered substrate specificity [22]. Directed evolution techniques have produced variants of myoglobin and cytochrome P450 enzymes capable of catalyzing carbene transfer reactions to aromatic substrates with excellent enantioselectivity and regioselectivity. These engineered biocatalysts can achieve yields of 60-90% under optimized conditions.

The application of biocatalytic methods to sulfonyl compound synthesis has focused primarily on the enzymatic formation of carbon-sulfur bonds through sulfur transferase activities. These reactions typically proceed through the formation of sulfenate intermediates that can be trapped by electrophilic partners to generate sulfonyl products. The mild conditions and high selectivity of enzymatic processes make them particularly attractive for the synthesis of complex molecular targets.

The thermal stability of 1-Iodo-4-(methylsulfonyl)benzene represents a critical aspect of its physicochemical characterization, with significant implications for storage, handling, and synthetic applications. Comprehensive thermal analysis reveals distinct stability regions that correlate with the molecular structure and the inherent weakness of the carbon-iodine bond relative to other covalent interactions within the molecule [1] [2].

Temperature-Dependent Stability Profile

At ambient conditions (25-100°C), 1-Iodo-4-(methylsulfonyl)benzene demonstrates remarkable thermal stability, showing no detectable degradation when stored under appropriate conditions [3] [4]. The melting point of 116-118°C marks the transition from solid to liquid phase, with the compound maintaining structural integrity through this phase change [3]. However, beyond 200°C, thermal decomposition becomes increasingly significant, following kinetic pathways typical of aryl iodide compounds [2] [5].

The decomposition kinetics exhibit a multi-step mechanism, with the initial step involving homolytic cleavage of the carbon-iodine bond, which possesses a bond dissociation energy approximately 40-50 kJ/mol lower than the corresponding carbon-bromine bond [1]. This preferential cleavage generates iodine radicals and the corresponding aryl radical, which subsequently undergoes various rearrangement and fragmentation processes [5].

Temperature Range (°C)Stability AssessmentKey ObservationsReference
25-100StableNo degradation observed at ambient conditions [3] [4]
100-200Stable with precautionsMaintain inert atmosphere to prevent oxidation [1] [2]
200-300Decomposition may occurMonitor for thermal decomposition products [2] [5]
300-400Significant decompositionFormation of iodine and methylsulfonyl derivatives [1] [5]
>400Complete decompositionComplete breakdown to elemental components [2] [6]

Kinetic Parameters and Activation Energy

Thermogravimetric analysis indicates that the decomposition follows first-order kinetics in the initial stages, with an apparent activation energy of approximately 180-220 kJ/mol for the primary decomposition pathway [2]. This value aligns with reported activation energies for similar aryl iodide compounds and reflects the energy required to break the weakest bond in the molecular structure [6].

The decomposition rate exhibits strong temperature dependence, following an Arrhenius relationship with a pre-exponential factor on the order of 10¹² s⁻¹ [5]. At 300°C, the half-life of the compound under inert atmosphere conditions is estimated to be approximately 2-4 hours, while at 250°C, this extends to several days [2] [6].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 1-Iodo-4-(methylsulfonyl)benzene reflect the competing influences of the polar methylsulfonyl group and the hydrophobic aromatic ring system, resulting in selective compatibility with specific solvent classes [7] [8].

Polar Aprotic Solvent Compatibility

1-Iodo-4-(methylsulfonyl)benzene demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, with solubilities exceeding 50 mg/mL at room temperature [7]. This high solubility stems from favorable dipole-dipole interactions between the sulfonyl group and the solvent molecules, coupled with minimal hydrogen bonding interference [9].

Solvent SystemSolubilityClassificationEstimated Solubility (mg/mL)
WaterInsolubleHydrophobic<0.1
MethanolSparingly solubleLimited polar interaction1-5
EthanolSparingly solubleLimited polar interaction1-5
DMSOSolublePolar aprotic compatible>50
DMFSolublePolar aprotic compatible>50
AcetoneModerately solubleModerate polarity compatible10-30
ChloroformSolubleHalogenated solvent compatible>30
TolueneModerately solubleAromatic compatible10-25
BenzeneModerately solubleAromatic compatible10-25
HexaneSlightly solubleNon-polar limited<1

Halogenated and Aromatic Solvent Systems

The compound exhibits good solubility in chloroform and moderate solubility in aromatic solvents such as toluene and benzene [10] [11]. The enhanced solubility in chloroform results from favorable van der Waals interactions between the iodine atom and the chlorine atoms of the solvent, as well as similar polarizability characteristics [10].

In aromatic solvents, π-π stacking interactions between the benzene ring of the compound and the solvent molecules contribute to moderate solubility levels of 10-25 mg/mL [12] [11]. The methylsulfonyl substituent provides additional polarity that enhances solubility compared to simple iodobenzene derivatives [8].

Aqueous and Protic Solvent Limitations

The compound demonstrates very limited solubility in water and protic solvents due to the hydrophobic nature of the aromatic ring and the inability of the methylsulfonyl group to engage in sufficient hydrogen bonding to overcome the unfavorable hydrophobic interactions [13]. Solubility in water is estimated to be less than 0.1 mg/mL, classifying the compound as essentially insoluble in aqueous systems [13] [8].

Electrochemical Characterization

Conductivity Studies in Solution Phase

Electrical conductivity measurements in dimethylformamide solution reveal that 1-Iodo-4-(methylsulfonyl)benzene exhibits intrinsic conductivity in the range of 10⁻⁶ to 10⁻⁸ S/cm at millimolar concentrations [18] [19]. This relatively low conductivity is characteristic of molecular organic compounds and reflects limited charge carrier mobility in solution [18].

The conductivity shows temperature dependence consistent with thermally activated charge transport, with an activation energy of approximately 0.8-1.2 eV derived from temperature-dependent measurements [19]. The presence of the iodine atom contributes to enhanced polarizability, which facilitates intermolecular charge transfer processes compared to non-halogenated analogues [21] [22].

Impedance spectroscopy studies indicate that the compound can form weakly conductive complexes with iodine-containing species in solution, resulting in enhanced conductivity through charge-transfer interactions [21] [23]. The formation of these complexes is evidenced by the appearance of additional absorption bands in the visible region of the electronic spectrum [24] [25].

XLogP3

2.3

Wikipedia

1-IODO-4-(METHYLSULFONYL)BENZENE

Dates

Last modified: 08-16-2023

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